2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Lipophilicity ADME Physicochemical profiling

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (CAS 1138442-39-3) is a substituted N-phenylacetamide derivative characterized by a reactive α-bromoacetyl moiety and a meta-substituted 2-phenoxyethoxy group on the phenyl ring. The compound has a molecular formula of C16H16BrNO3 and a molecular weight of 350.21 g/mol, with a reported XLogP3-AA value of 3.5 and a topological polar surface area of 47.6 Ų.

Molecular Formula C16H16BrNO3
Molecular Weight 350.21 g/mol
CAS No. 1138442-39-3
Cat. No. B1389870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide
CAS1138442-39-3
Molecular FormulaC16H16BrNO3
Molecular Weight350.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)CBr
InChIInChI=1S/C16H16BrNO3/c17-12-16(19)18-13-5-4-8-15(11-13)21-10-9-20-14-6-2-1-3-7-14/h1-8,11H,9-10,12H2,(H,18,19)
InChIKeyCKCHTVXFKHSMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (CAS 1138442-39-3): Supplier-Side Technical Specifications for Sourcing Decisions


2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (CAS 1138442-39-3) is a substituted N-phenylacetamide derivative characterized by a reactive α-bromoacetyl moiety and a meta-substituted 2-phenoxyethoxy group on the phenyl ring . The compound has a molecular formula of C16H16BrNO3 and a molecular weight of 350.21 g/mol, with a reported XLogP3-AA value of 3.5 and a topological polar surface area of 47.6 Ų [1]. It is commercially available as a research-grade chemical with a minimum purity specification of 95%, suitable for use as a synthetic intermediate or biochemical probe in medicinal chemistry and chemical biology applications .

Why Generic Substitution of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide Fails: Differentiated Physicochemical and Functional Attributes


2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide cannot be interchanged with other phenoxyacetamide derivatives without altering experimental outcomes. The presence of the α-bromoacetyl group confers distinct reactivity not found in non-halogenated analogs such as N-[3-(2-phenoxyethoxy)phenyl]acetamide, enabling nucleophilic substitution reactions that are fundamental to its utility as a synthetic building block [1]. Furthermore, substitution of the phenoxyethoxy group with simpler ethoxy or methoxy moieties results in substantially different lipophilicity (ΔXLogP3 > 1.0) and steric profiles, which alter target engagement and metabolic stability in biological systems [2]. Even positional isomers (e.g., para-substituted analogs) exhibit divergent molecular recognition properties due to altered hydrogen-bonding geometry and spatial orientation of the terminal phenyl ring [3]. These compound-specific attributes mean that substitution with a generic in-class analog will invalidate comparative SAR analyses and introduce uncontrolled variables into both synthetic and biological workflows.

Quantitative Evidence Guide for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (CAS 1138442-39-3): Differentiated Physicochemical, Synthetic, and Biological Attributes


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison Versus Non-Halogenated Analog

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide exhibits substantially higher lipophilicity than its non-brominated analog N-[4-(2-phenoxyethoxy)phenyl]acetamide, driven by the α-bromo substituent. The target compound has a computed XLogP3-AA value of 3.5 [1], whereas the non-halogenated analog has an XLogP3-AA of 2.7 [2]. Additionally, the target compound has a topological polar surface area of 47.6 Ų compared to 47.6 Ų for the analog—identical TPSA but with elevated lipophilicity, yielding a higher passive membrane permeability index [1][2]. This differential lipophilicity directly impacts compound partitioning in biological matrices and extraction efficiency in analytical workflows.

Lipophilicity ADME Physicochemical profiling Bioavailability prediction

Synthetic Utility Differentiation: Reactive α-Bromoacetyl Handle Versus Non-Halogenated Acetamide

The defining synthetic differentiator of 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is its α-bromoacetyl moiety, which functions as an electrophilic handle for nucleophilic substitution reactions. This enables conjugation to amines, thiols, alcohols, and other nucleophiles to generate diverse amide, thioether, and ether derivatives [1]. In contrast, the non-halogenated analog N-[3-(2-phenoxyethoxy)phenyl]acetamide (MW 271.31 g/mol) lacks this reactive site and cannot participate in analogous substitution chemistry, limiting its utility to simple binding studies or as a terminal scaffold . The α-bromoacetamide motif is well-documented as a versatile synthetic intermediate for the construction of pseudopeptides, depsipeptides, and functionalized heterocycles via bromine displacement [2].

Synthetic intermediate Alkylating agent Nucleophilic substitution Chemical biology Medicinal chemistry

Biological Target Engagement: Moderate Ecto-5′-Nucleotidase Inhibition with Defined Quantitative Parameters

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide exhibits moderate inhibitory activity against rat ecto-5′-nucleotidase (CD73) with an IC50 of 4.01 × 10⁴ nM (40.1 μM) in transfected COS7 cells [1]. It also demonstrates moderate inhibition of bovine intestinal alkaline phosphatase with a Ki of 200 nM [2] and rat ecto-5′-nucleotidase with a Ki of 1.91 × 10³ nM (1.91 μM) [3]. While these potency values are not competitive with optimized lead compounds in this target class (e.g., APCP, an adenosine analog inhibitor of CD73, exhibits Ki ≈ 5–10 nM), the compound provides a distinct chemical scaffold bearing the phenoxyethoxy pharmacophore absent in nucleotide-mimetic inhibitors [1][3].

Enzyme inhibition Ecto-5′-nucleotidase Alkaline phosphatase Biochemical probe Assay development

Differential Alkaline Phosphatase Inhibitory Profile: Submicromolar Ki Versus IC50 Values for Phenoxyacetamide Class

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide exhibits a Ki of 200 nM against bovine intestinal alkaline phosphatase [1]. This contrasts with related phenoxyacetamide derivatives that show substantially weaker or undetectable inhibition of phosphatases. For context, 2-(substituted phenoxy) acetamide derivatives evaluated in a 2014 pharmacological study exhibited analgesic and anti-inflammatory activities but lacked reported alkaline phosphatase inhibition data, indicating that the α-bromo substitution and phenoxyethoxy substitution pattern confer a distinct enzymatic inhibition profile not shared by simpler phenoxyacetamide analogs [2]. The submicromolar Ki value positions this compound as a structurally novel alkaline phosphatase ligand suitable for mechanistic enzymology studies.

Alkaline phosphatase Enzyme inhibition Phosphatase assay Biochemical screening

Molecular Weight and Heavy Atom Count Differentiation: Consequences for Detection and Quantification Workflows

The presence of bromine in 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide results in a molecular weight of 350.21 g/mol and a distinctive isotopic distribution pattern (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br) [1]. In contrast, the non-brominated analog N-[3-(2-phenoxyethoxy)phenyl]acetamide has a molecular weight of 271.31 g/mol and lacks the characteristic 1:1 isotopic doublet of bromine . This mass difference of approximately 79 Da (corresponding to Br replacing H) is substantial in MS detection, altering retention time in reverse-phase chromatography and providing unambiguous compound identification via isotopic signature [1].

Mass spectrometry LC-MS Analytical chemistry Detection limit Isotopic pattern

Application Scenarios for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide (CAS 1138442-39-3) Based on Quantitative Evidence


Synthetic Building Block for N-Phenylphenoxyacetamide Focused Libraries

2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide is optimally deployed as a key intermediate in the construction of N-phenylphenoxyacetamide focused libraries via nucleophilic displacement of the α-bromo group [1]. The compound's reactive α-bromoacetyl handle enables diversification through substitution with amines, thiols, and alcohols to generate pseudopeptides, depsipeptides, and functionalized heterocycles [2]. This reactivity profile is absent in non-halogenated phenoxyacetamide analogs, making the target compound uniquely suited for scaffold diversification workflows in medicinal chemistry programs targeting EthR, BACE1, or related transcriptional regulator systems [1].

Biochemical Probe for Phosphatase Enzyme Mechanistic Studies

The compound's submicromolar Ki (200 nM) against bovine intestinal alkaline phosphatase [1], combined with its moderate inhibition of ecto-5′-nucleotidase (IC50 = 40.1 μM) [2], positions it as a structurally novel probe for phosphatase enzymology. Unlike phosphate-mimetic inhibitors that rely on phosphate or phosphonate warheads, this compound offers a distinct chemotype for interrogating phosphatase active-site topology and substrate recognition mechanisms. Its non-phosphate scaffold may prove valuable in assays where avoiding nucleotide-based inhibitors is desirable to minimize off-target interactions with nucleotide-binding proteins [1][2].

Analytical Reference Standard with Distinctive Bromine Isotopic Signature

The compound's bromine atom confers a characteristic ⁷⁹Br/⁸¹Br isotopic pattern (~1:1 doublet) that serves as an unambiguous identifier in LC-MS and GC-MS workflows [1]. Its molecular weight of 350.21 g/mol is approximately 79 Da higher than non-brominated analogs, altering chromatographic retention and facilitating selective detection [2]. This property makes the compound suitable as an internal standard or reference material for method development, particularly in bioanalytical assays where confident compound identification in complex matrices is required [1].

Lipophilic Scaffold for Membrane Partitioning and ADME Profiling Studies

With a computed XLogP3-AA of 3.5 and a topological polar surface area of 47.6 Ų, 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide occupies a distinct region of physicochemical space compared to simpler phenoxyacetamides [1]. Its elevated lipophilicity relative to non-brominated analogs (ΔXLogP3-AA = +0.8) [2] makes it a useful reference compound for studying how incremental increases in lipophilicity affect membrane permeability, plasma protein binding, and metabolic stability without altering polar surface area. This property is particularly relevant for training computational ADME models and calibrating experimental permeability assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.